Piridronate sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
100188-33-8 |
|---|---|
Molecular Formula |
C7H10NNaO6P2 |
Molecular Weight |
289.09 g/mol |
IUPAC Name |
sodium;hydroxy-(1-phosphono-2-pyridin-2-ylethyl)phosphinate |
InChI |
InChI=1S/C7H11NO6P2.Na/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6;/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 |
InChI Key |
LZNFXJFOLTVFOP-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Synonyms |
2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Piridronate Sodium
Advanced Synthetic Routes
The synthesis of piridronate sodium, or sodium [2-(2-pyridinyl)ethylidene]-1,1-bisphosphonate, is a multi-step process rooted in fundamental organic and inorganic phosphorus chemistry. The "classical" approach to synthesizing 1-hydroxybisphosphonates, including piridronate, typically involves the reaction of a corresponding carboxylic acid with phosphorus-containing reagents. nih.govsemanticscholar.org This process is often characterized by slow reaction times, sometimes requiring days for completion. nih.gov Consequently, research has focused on developing more efficient, scalable, and environmentally friendly methodologies. nih.gov
Formation of Pyridine (B92270) Ring Precursors
The structural foundation of piridronate is its pyridine ring. The key precursor for its synthesis is typically a 2-substituted pyridine derivative, such as 2-pyridylacetic acid. The formation of such precursors can draw from a variety of established named reactions in heterocyclic chemistry.
Chichibabin Pyridine Synthesis : This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While effective for producing some pyridines from simple and inexpensive precursors, it can suffer from low yields. wikipedia.org
Other Ring Formation Strategies : Other classical methods for pyridine ring synthesis include the Gattermann–Skita synthesis, which uses a malonate ester salt and dichloromethylamine, and the Ciamician–Dennstedt rearrangement, involving the ring-expansion of pyrrole. wikipedia.org More contemporary, bio-inspired strategies have also been developed, such as forming the pyridine ring from an amino acid precursor via an aza-Diels–Alder reaction, which allows for the convergent synthesis of complex substituted pyridines. d-nb.info
A common industrial approach for related compounds involves starting with a cyanopyridine (nitrile). For instance, a one-pot synthesis for risedronate (the 3-pyridyl isomer of piridronate) begins with the hydrolysis of 3-pyridinecarbonitrile to its corresponding carboxylic acid, which then undergoes bisphosphonation in the same solvent system. semanticscholar.org A similar pathway could be envisioned for piridronate, starting from 2-pyridinecarbonitrile.
Table 1: Selected Pyridine Ring Synthesis Methods
| Synthesis Method | Precursors | General Description | Reference |
|---|---|---|---|
| Chichibabin Synthesis | Aldehydes, ketones, ammonia | Condensation reaction to form the pyridine ring. | wikipedia.org |
| Gattermann–Skita Synthesis | Malonate ester salt, dichloromethylamine | Reaction leading to substituted pyridines. | wikipedia.org |
| Nitrile Hydrolysis | Cyanopyridine (e.g., 2-pyridinecarbonitrile) | Hydrolysis of the nitrile group to a carboxylic acid, the direct precursor for phosphonation. | semanticscholar.org |
| Aza-Diels–Alder Reaction | Amino acid derivatives | Bio-inspired cycloaddition to form a decorated pyridine core. | d-nb.info |
Phosphonation Techniques for Bisphosphonate Moiety Integration
The integration of the geminal bisphosphonate moiety (P-C-P) onto the pyridine-containing backbone is the crucial step in forming piridronic acid.
The most widely described method involves reacting the precursor carboxylic acid (e.g., 2-pyridylacetic acid) with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃). nih.govsemanticscholar.org The reaction is then quenched with water and heated to hydrolyze the intermediates, yielding the final bisphosphonic acid. semanticscholar.org This process can be conducted in various solvents, including chlorobenzene, methanesulfonic acid (MSA), and sulfolane, each affecting reaction efficiency and product yield. semanticscholar.orgmdpi.com
To overcome the long reaction times and harsh conditions of conventional heating, microwave-assisted synthesis (MWAS) has emerged as a powerful alternative. MWAS can significantly reduce reaction times from hours to minutes while providing equivalent or even higher yields. mdpi.com For example, the synthesis of several bisphosphonates, including the related compounds risedronate and zoledronate, was achieved in under 20 minutes with high purity using MWAS. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Bisphosphonate Synthesis
| Compound | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pamidronate Sodium | Conventional | Several hours | ~70% | mdpi.com |
| Pamidronate Sodium | MWAS | ~17 min | Equivalent | mdpi.com |
| Alendronate Sodium | Conventional | Several hours | ~70% | mdpi.com |
| Alendronate Sodium | MWAS | ~17 min | Equivalent | mdpi.com |
| Risedronic Acid | Conventional | Several hours | ~85% | mdpi.com |
| Risedronic Acid | MWAS | ~17 min | Equivalent | mdpi.com |
| Zoledronic Acid | Conventional | Several hours | ~75% | mdpi.com |
| Zoledronic Acid | MWAS | ~17 min | Equivalent | mdpi.com |
Note: Data is illustrative for related, well-documented bisphosphonates, demonstrating the general advantages of MWAS.
Neutralization and Salt Formation Processes
The final step in producing this compound is the conversion of piridronic acid into its sodium salt through a neutralization reaction. umb.edu.platlanticoer-relatlantique.calibretexts.org This is a standard acid-base reaction where the acidic bisphosphonic acid reacts with a suitable sodium base, most commonly sodium hydroxide (B78521) (NaOH), to form water and the corresponding salt. atlanticoer-relatlantique.cascience-revision.co.uk
The term "neutralization" refers to the point where chemically equivalent amounts of acid and base have been mixed. umb.edu.pllibretexts.org The precise stoichiometry is critical. Depending on the amount of base added, one or both of the phosphonic acid groups can be neutralized, leading to a monosodium or disodium (B8443419) salt, respectively. For instance, the preparation of risedronate monosodium salt involves careful adjustment of the pH to 4.3 using a sodium hydroxide solution before precipitating the final product. semanticscholar.org The resulting salt, an ionic compound, is often purified by crystallization from an appropriate solvent system, such as by adding methanol (B129727) to the aqueous solution. semanticscholar.org
The International Nonproprietary Name (INN) convention for such salts involves changing the suffix of the acid name; for example, "piridronic acid" becomes "this compound". who.int
Exploration of Novel Chemical Modifications
The core structure of piridronate offers several avenues for chemical modification to potentially alter its physicochemical properties and biological activity. Research into the derivatization of bisphosphonates provides a framework for potential modifications to the piridronate molecule.
Modification of the R1-Substituent : The geminal hydroxyl group (the R1 substituent) on the central carbon is known to be important for bone affinity. uef.fi However, replacing this group with other functionalities, such as a fluorine atom, has been explored for other bisphosphonates to fine-tune activity. nih.gov
Modification of the R2 Side Chain : The pyridine ring itself is the R2 side chain. The position of the nitrogen atom within this ring is a critical determinant of biological potency. researchgate.net Studies comparing the 2-pyridyl (piridronate), 3-pyridyl (risedronate), and 4-pyridyl isomers have shown significant differences in antiresorptive activity. researchgate.net Further derivatization of the pyridine ring, such as the introduction of other substituents, could yield novel analogues.
Conjugation and Derivatization : Bisphosphonates can be derivatized or coupled with other molecules to create new entities. google.comgoogle.com Strategies include:
Lipopolymers : Lipids can be derivatized with hydrophilic polymers and a bisphosphonate to create lipopolymers, which can be incorporated into liposomes for drug delivery applications. google.com
Fusion with Other Moieties : In one study, bisphosphonates were fused with a chalcone (B49325) moiety to explore potential anti-inflammatory activity, demonstrating the potential to introduce new pharmacological properties. researchgate.net
Attachment of Imaging Agents : A pharmacologically inactive isomer of risedronate was conjugated with a near-infrared fluorescent dye to create an imaging agent for tracking bone metabolism. researchgate.net
These examples highlight the chemical versatility of the bisphosphonate scaffold, suggesting that piridronate could serve as a template for the development of new chemical entities through targeted modifications. google.com
Computational Approaches in Synthetic Pathway Design
While classical synthesis relies on empirical optimization, modern drug development increasingly employs computational, or in silico, methods to guide and rationalize synthetic strategies. srce.hr For bisphosphonates, these approaches are valuable for designing novel derivatives and understanding their potential before embarking on laborious synthesis. researchgate.netnih.gov
Molecular Docking and Dynamics : Computational docking studies are used to predict how potential bisphosphonate derivatives will bind to their biological targets, such as farnesyl pyrophosphate synthase (FPPS). nih.govscidoc.org By calculating binding energies and analyzing interactions with key amino acid residues, researchers can prioritize the synthesis of compounds with the highest predicted potency. researchgate.net Molecular dynamics (MD) simulations can further validate the stability of these predicted ligand-protein complexes. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies : In silico tools help elucidate SAR, providing insights into how specific structural features, like the position of the nitrogen in the pyridine ring, influence biological activity. nih.govresearchgate.net This understanding is crucial for the rational design of next-generation analogues.
Optimization of Reaction Parameters : Computational tools like Artificial Neural Networks (ANN) can be used to optimize synthetic process parameters, such as reagent concentrations and reaction rates, to improve yields and efficiency. srce.hr
Reactivity Prediction : Methods like Density Functional Theory (DFT) can be employed to study the electronic properties and reactivity of molecules, helping to predict the outcomes of chemical reactions and rationalize the stability of different isomers or derivatives. nih.gov
By simulating molecular interactions and predicting chemical properties, computational chemistry allows for a more targeted and efficient approach to designing synthetic pathways, focusing laboratory efforts on the most promising molecular targets and reaction conditions. srce.hrnih.gov
Molecular and Cellular Mechanisms of Piridronate Sodium Action
Osteoclast Biology Modulation
Disruption of Osteoclast Cytoskeletal Structures (e.g., Podosomes)
The ability of osteoclasts to resorb bone is critically dependent on their unique and dynamic cytoskeleton. A key feature of this cytoskeleton is the formation of podosomes, which are actin-rich adhesion structures. binasss.sa.cresmed.org Podosomes assemble into a higher-order structure known as the "sealing zone" or "actin ring," a dense belt of F-actin that firmly attaches the osteoclast to the bone surface. esmed.orgbiorxiv.org This sealing zone isolates an acidic microenvironment beneath the cell, which is essential for dissolving bone mineral and degrading the bone matrix. nih.gov
Bisphosphonates, including piridronate, interfere with this process by causing profound disruption to the osteoclast cytoskeleton. When osteoclasts absorb the bisphosphonate from the bone surface, it leads to the disorganization of podosomes and the actin ring. drugbank.com This disruption prevents the formation of a functional sealing zone, causing the osteoclast to detach from the bone and halting the resorption process. drugbank.com The integrity of podosomes relies on a complex interplay of regulatory proteins, such as the Arp2/3 complex, which is crucial for actin polymerization within these structures. nih.gov By interfering with intracellular signaling pathways essential for cytoskeletal organization, piridronate effectively incapacitates the osteoclast's bone-resorbing machinery. Research on the bisphosphonate etidronate has shown it disrupts actin rings and promotes apoptosis in mature osteoclasts. esmed.org
Table 1: Key Cytoskeletal Components in Osteoclasts Targeted by Bisphosphonates
| Component | Function in Osteoclasts | Effect of Bisphosphonate Action |
|---|---|---|
| Podosomes | Basic adhesion and signaling structures rich in F-actin. binasss.sa.cresmed.org | Disorganization and disassembly. drugbank.com |
| Actin Ring (Sealing Zone) | A superstructure of podosomes that seals the resorptive compartment. biorxiv.orgnih.gov | Failure to form or maintain, leading to detachment from bone. drugbank.com |
| Arp2/3 Complex | Regulates actin polymerization, essential for podosome formation. nih.gov | Function is indirectly inhibited, leading to cytoskeletal collapse. |
Elucidation of Cellular Anti-Inflammatory Mechanisms
Inflammation plays a significant role in the pathophysiology of various bone diseases. nih.gov Inflammatory mediators such as certain interleukins and tumor necrosis factor (TNF) can stimulate osteoclast activity and bone resorption. esmed.orgnih.gov The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB pathway, a central signaling cascade in the production of inflammatory cytokines. jmb.or.kr Sodium-glucose co-transporter 2 (SGLT2) inhibitors, for example, have been shown to exert anti-inflammatory effects by reducing macrophage infiltration and polarization, which are critical processes in chronic inflammation. frontiersin.org Although the precise anti-inflammatory mechanism of piridronate sodium is not fully elucidated, it is plausible that it involves the modulation of these key inflammatory pathways, thereby reducing the inflammatory stimuli that drive excessive bone resorption.
Complex Formation with Divalent Cations and its Biological Implications
A defining characteristic of bisphosphonates is their high affinity for divalent cations, particularly calcium (Ca²+). researchgate.net This property is central to their biological action. The phosphonate (B1237965) groups in the piridronate molecule act as powerful chelating agents, enabling them to bind tightly to the calcium ions within the hydroxyapatite (B223615) crystals of the bone matrix. nih.govresearchgate.net
This strong binding has several crucial implications:
Targeted Delivery: It ensures that the drug accumulates and is retained at sites of active bone remodeling, where it can be taken up by osteoclasts. drugbank.com
Potency: The formation of stable complexes with bone mineral is a prerequisite for the subsequent disruption of osteoclast function. smolecule.com
Bioavailability: The interaction with divalent cations also affects the drug's absorption. The oral bioavailability of bisphosphonates is generally low because they form complexes with calcium and other divalent cations present in food, which limits their passage through the intestinal wall. researchgate.net
The stability of the complexes formed between a chelating drug and different divalent cations can vary. For instance, studies on the antibiotic nitroxoline (B368727) showed that the stability of its complexes followed the order of Mn²+ > Mg²+ > Ca²+, and this chelating property was directly correlated with its antibacterial activity. researchgate.netnih.gov Similarly, the specific nature of piridronate's interaction with divalent cations is fundamental to its localization in bone and its ultimate therapeutic effect on osteoclasts. smolecule.com
Table 2: Biological Implications of Piridronate's Affinity for Divalent Cations
| Implication | Mechanism | Consequence |
|---|---|---|
| Bone Targeting | High-affinity binding to Ca²+ in hydroxyapatite. nih.govresearchgate.net | High concentration of the drug at sites of bone resorption. |
| Inhibition of Absorption | Complex formation with dietary Ca²+, Mg²+, etc. researchgate.net | Low oral bioavailability. |
| Enhanced Efficacy | Formation of stable complexes within the bone matrix. smolecule.com | Sustained local activity and inhibition of osteoclasts. |
Preclinical Research Methodologies for Piridronate Sodium Investigation
In Vitro Cellular and Subcellular Studies
In vitro studies are fundamental to understanding the direct effects of piridronate sodium on bone cells and other relevant cell types. These controlled laboratory experiments allow for the detailed examination of cellular processes and responses to the compound.
Osteoclast Activity Assays
The primary pharmacological action of bisphosphonates like this compound is the inhibition of bone resorption. pfizermedicalinformation.com This is primarily achieved by targeting osteoclasts, the cells responsible for bone breakdown. Several in vitro assays are employed to quantify the effect of this compound on osteoclast activity.
Resorption Pit Formation Assays: Osteoclasts are cultured on slices of bone or dentin, or on synthetic calcium phosphate (B84403) substrates. The ability of these cells to excavate pits on these surfaces mimics in vivo bone resorption. The number and area of these resorption pits are measured after treatment with this compound to determine its inhibitory effect. A significant reduction in pit formation indicates potent anti-resorptive activity.
Apoptosis Detection: Bisphosphonates are known to induce apoptosis (programmed cell death) in osteoclasts. medicinabuenosaires.com This is a key mechanism for reducing the number of active osteoclasts. In vitro, this is assessed using techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays. These methods detect the characteristic DNA fragmentation and enzymatic activity associated with apoptosis, providing a measure of the cytotoxic effect of this compound on osteoclasts.
Osteoblast Cellular Responses
While the primary target of this compound is the osteoclast, its effects on osteoblasts, the bone-forming cells, are also investigated to ensure that the inhibition of resorption is not accompanied by a detrimental impact on bone formation. pfizer.com
Viability and Proliferation Assays: To assess the impact of this compound on osteoblast health, cell viability and proliferation assays are conducted. These often involve colorimetric assays (e.g., MTT or WST-1) that measure metabolic activity, which correlates with the number of viable cells. Studies have shown that high concentrations of some bisphosphonates can decrease osteoblast viability and proliferation. nih.gov
Osteogenic Differentiation: The influence of this compound on the ability of osteoblasts to mature and produce bone matrix is a critical area of investigation. This is evaluated by measuring markers of osteogenic differentiation, such as the activity of alkaline phosphatase (ALP), an early marker, and the expression of osteocalcin, a later marker of osteoblast maturation. nih.govbiomaterials.pl Studies have indicated that the effect of bisphosphonates on osteoblast differentiation can be concentration-dependent. nih.gov
Table 1: In Vitro Osteoblast Response to Pamidronate
| Parameter | Observation | Reference |
| Cell Viability & Proliferation | Significantly decreased at concentrations ≥6 × 10−5 M after 72 hours. | nih.gov |
| Alkaline Phosphatase (ALP) Activity | Decreased at concentrations of 6 × 10−5 M in osteogenic medium. | nih.gov |
| Osteocalcin Expression | Overexpressed after 14 days on pamidronate-containing surfaces. | nih.gov |
This table is based on data for pamidronate, a closely related bisphosphonate, as specific data for piridronate was not available in the provided search results.
Assessment of Anti-Resorptive Potency in Bone Organ Cultures
Bone organ culture systems provide a more complex ex vivo environment than single-cell cultures. These models, often using mouse calvaria (skull bones), allow for the study of the interaction between different bone cell types. medicinabuenosaires.com Bone resorption can be stimulated in these cultures using agents like parathyroid hormone (PTH). unl.pt The addition of this compound to these cultures allows for the quantification of its ability to inhibit stimulated bone resorption, providing a measure of its anti-resorptive potency in a more physiologically relevant setting. medicinabuenosaires.comtg.org.au
Investigation of Anti-Inflammatory Effects in Immune Cell Lines
Emerging research suggests that some bisphosphonates may possess anti-inflammatory properties. To investigate this, immune cell lines, such as macrophage-like cells (e.g., THP-1), are utilized. mdpi.com These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α and IL-6. frontiersin.org The ability of this compound to modulate the expression of these cytokines is then measured to assess its potential anti-inflammatory effects. frontiersin.org
Application in Research Models of Tumor-Associated Bone Resorption
Many cancers that metastasize to bone cause significant bone destruction through the over-activation of osteoclasts. frontiersin.org In vitro models of tumor-associated bone resorption are used to evaluate the efficacy of this compound in this context. These models often involve co-culturing cancer cells (e.g., from breast or prostate cancer) with osteoclasts or bone explants. The ability of this compound to inhibit the increased bone resorption induced by the cancer cells is a key measure of its potential therapeutic benefit in managing bone metastases. mdpi.com
Non-Clinical In Vivo Animal Model Investigations
In vivo animal models are crucial for understanding the systemic effects of this compound and its efficacy in a living organism. These models allow for the assessment of the drug's impact on bone turnover, bone strength, and its potential to treat various bone diseases.
Commonly used animal models in bisphosphonate research include rats and mice. unl.pt To study the effects on bone resorption, models of experimentally increased bone turnover are often employed. For instance, ovariectomy in female rodents is a widely used model for postmenopausal osteoporosis, leading to increased bone resorption. Another model involves the administration of parathyroid hormone to induce bone loss. unl.pt
In these models, the efficacy of this compound is evaluated by measuring various endpoints, including:
Bone Mineral Density (BMD): Changes in BMD at various skeletal sites are measured using techniques like dual-energy X-ray absorptiometry (DXA).
Biochemical Markers of Bone Turnover: Levels of markers of bone resorption (e.g., urinary deoxypyridinoline (B1589748) or N-telopeptide) and bone formation (e.g., serum alkaline phosphatase or osteocalcin) are quantified. nih.gov
Histomorphometry: Microscopic analysis of bone tissue sections is performed to quantify cellular and structural parameters of bone remodeling, such as osteoclast and osteoblast numbers, and bone volume.
Biomechanical Testing: The mechanical strength of bones is assessed through tests that measure properties like fracture resistance.
Animal models are also employed to study the effects of this compound in the context of tumor-induced bone disease. medicinabuenosaires.com In these models, tumor cells are implanted into animals, often leading to the development of bone metastases. The ability of this compound to reduce tumor-induced bone resorption and prevent skeletal complications is then evaluated. nih.gov
Selection and Characterization of Appropriate Animal Models for Bone Disorders
Detailed preclinical investigations specifically utilizing this compound in animal models of bone disorders are not extensively documented in publicly available scientific literature. However, the general approach for evaluating bisphosphonates, a class to which this compound belongs, involves the use of various animal models that mimic human bone diseases. ecmjournal.orgnih.gov
For studying osteoporosis, rodent models, particularly ovariectomized (OVX) rats or mice, are frequently employed to simulate postmenopausal bone loss. nih.govoncotarget.com These models are advantageous due to their relatively low cost, short study duration, and the well-characterized skeletal changes that occur following the removal of the ovaries, leading to estrogen deficiency and subsequent bone resorption. nih.govoncotarget.com Larger animal models, such as sheep, are also utilized, especially for studies involving orthopedic implants, as their bone structure and remodeling processes are more analogous to humans. ecmjournal.org Another model involves inducing bone loss through the administration of glucocorticoids to mimic steroid-induced osteoporosis. nih.gov
The selection of a specific animal model would depend on the research question. For instance, to evaluate the efficacy of this compound in preventing bone loss, an OVX rat model would be appropriate. nih.gov Characterization of these models typically involves baseline and endpoint measurements of bone mineral density (BMD), bone microarchitecture, and biomechanical strength. frontiersin.org
Non-Clinical Models for Skeletal Metastasis Studies
Preclinical models are crucial for understanding the pathophysiology of skeletal metastases and for testing potential therapeutic agents like this compound. These models often involve the inoculation of cancer cells into animals to induce tumor growth in bone. nih.gov
Commonly used models include xenograft models, where human cancer cells (e.g., breast or prostate cancer cell lines) are injected into immunodeficient mice. amegroups.org The cancer cells can be introduced via different routes, such as intracardiac or intra-tibial injection, to promote the development of bone metastases. nih.gov These models allow for the study of the interactions between tumor cells and the bone microenvironment, leading to either osteolytic (bone-destroying) or osteoblastic (bone-forming) lesions. nih.govmdpi.com
The evaluation of a compound like this compound in these models would typically involve monitoring tumor burden in bone, assessing the extent of bone destruction or formation, and measuring the effect on skeletal-related events (SREs) such as fractures. amegroups.org While specific studies on this compound in this context are scarce in the available literature, the methodologies are well-established for other bisphosphonates.
Evaluation of Pharmacodynamic Biomarkers in Animal Systems
Pharmacodynamic (PD) biomarkers are essential for assessing the biological effects of a drug and for determining its optimal dose. nih.gov For bisphosphonates, including this compound, the primary pharmacodynamic effect is the inhibition of bone resorption. biomedpharmajournal.orgpharmgkb.org
In animal models, the efficacy of bisphosphonates is often evaluated by measuring changes in bone turnover markers (BTMs). nih.gov These markers are molecules released into the bloodstream or excreted in the urine that reflect the rate of bone formation and resorption.
Table 1: Common Bone Turnover Markers in Preclinical Research
| Marker Type | Marker Name | Abbreviation | Description |
|---|---|---|---|
| Bone Resorption | C-terminal telopeptide of type I collagen | CTX | A fragment of collagen released during bone resorption. |
| N-terminal telopeptide of type I collagen | NTX | Another fragment of collagen released during bone resorption. | |
| Tartrate-resistant acid phosphatase 5b | TRAP5b | An enzyme expressed by osteoclasts, the cells responsible for bone resorption. | |
| Bone Formation | Procollagen type I N-terminal propeptide | P1NP | A precursor of collagen that reflects the rate of new bone formation. |
| Osteocalcin | OCN | A protein produced by osteoblasts, the cells that form new bone. |
A successful anti-resorptive agent like this compound would be expected to cause a significant decrease in bone resorption markers (e.g., CTX, NTX) in treated animals compared to controls. nih.gov The monitoring of these biomarkers provides an early indication of the drug's activity before changes in bone mass become detectable. nih.gov
Methodological Challenges and Translational Considerations in Non-Clinical Animal Research
While animal models are indispensable for preclinical research, there are inherent challenges in translating the findings to human clinical practice. nih.gov One major challenge is the difference in physiology and metabolism between animals and humans, which can affect a drug's efficacy and safety profile. nih.gov
The choice of animal model is critical; no single model can perfectly replicate the complexity of human bone diseases. ecmjournal.org For example, while rodent models of osteoporosis are useful, the bone remodeling rate in rats is much higher than in humans. oncotarget.com Furthermore, the types of fractures commonly seen in osteoporotic patients are difficult to replicate in animal models.
Another challenge is the standardization of experimental procedures, including the methods of inducing disease, the dosing regimens, and the outcome measures. nih.gov Lack of standardization can lead to variability in results across different studies, making it difficult to compare the efficacy of different compounds.
Translational considerations involve carefully selecting animal models that are most relevant to the human condition being studied and using endpoints in preclinical studies that are predictive of clinical outcomes. nih.gov For instance, while changes in BMD are a common endpoint, the ultimate goal in treating osteoporosis is the prevention of fractures. nih.gov
Advanced Imaging Techniques in Preclinical Bone Microarchitecture Analysis
Advanced imaging techniques are crucial for the detailed, non-destructive analysis of bone microarchitecture in preclinical studies. Micro-computed tomography (micro-CT) is a key technology in this field. ismni.orgnih.gov
Micro-CT provides high-resolution, three-dimensional images of bone, allowing for the quantification of various parameters of bone microarchitecture. ismni.org This technique enables researchers to visualize and measure changes in both trabecular (spongy) and cortical (compact) bone. nih.gov
Table 2: Key Micro-CT Parameters for Bone Microarchitecture Analysis
| Parameter | Abbreviation | Description |
|---|---|---|
| Bone Volume Fraction | BV/TV | The ratio of bone volume to the total volume of the region of interest, indicating bone quantity. |
| Trabecular Thickness | Tb.Th | The average thickness of the trabeculae. |
| Trabecular Number | Tb.N | The average number of trabeculae per unit length. |
| Trabecular Separation | Tb.Sp | The average distance between trabeculae. |
| Structure Model Index | SMI | An indicator of the plate-like or rod-like nature of the trabecular structure. |
| Connectivity Density | Conn.D | A measure of the number of connections between trabeculae. |
| Cortical Thickness | Ct.Th | The average thickness of the cortical bone. |
| Cortical Porosity | Ct.Po | The volume of pores within the cortical bone. |
In a preclinical study evaluating a compound like this compound, micro-CT would be used to assess the preservation of bone microarchitecture in treated animals compared to a control group. researchgate.net For example, in an osteoporosis model, an effective treatment would be expected to result in higher BV/TV, Tb.Th, and Tb.N, and lower Tb.Sp compared to untreated animals. frontiersin.org Longitudinal in vivo micro-CT allows for the monitoring of these changes over time in the same animal, reducing the number of animals required and providing more robust data. nih.gov
Analytical Chemistry and Comprehensive Characterization of Piridronate Sodium
Chromatographic Techniques for Purity Assessment and Related Substances Profiling
Chromatography is fundamental to the analysis of piridronate sodium, allowing for the separation of the active ingredient from impurities and degradation products. The development of reliable chromatographic methods is crucial for accurately assessing purity and profiling related substances.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing this compound. The high polarity of piridronate makes its retention on conventional reversed-phase columns difficult. rasayanjournal.co.in To address this, ion-pair chromatography is often employed. This method involves adding an ion-pairing reagent, such as n-Hexylamine, to the mobile phase to form a complex with the anionic piridronate, thereby increasing its hydrophobicity and allowing it to be retained on a C18 stationary phase. rasayanjournal.co.inresearchgate.net The mobile phase is typically composed of an aqueous buffer, the ion-pairing reagent, and an organic modifier like methanol (B129727) or acetonitrile (B52724). rasayanjournal.co.inresearchgate.net Detection is commonly performed with a UV detector, as the pyridine (B92270) ring in piridronate absorbs UV light. smolecule.com
A study detailing the analysis of a similar bisphosphonate, pamidronate sodium, highlights the use of ion-pair chromatography with a mobile phase of buffer, methanol, and acetonitrile (75:25:05 v/v/v) on a Zorbax SB-C18 column. rasayanjournal.co.inresearchgate.net This approach effectively separates the main compound from its related substances. rasayanjournal.co.in
Table 1: Example HPLC Method Parameters for Bisphosphonate Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-C18, 5 µm, 250 mm x 4.6 mm rasayanjournal.co.inresearchgate.net |
| Mobile Phase | Buffer (0.4% v/v n-Hexylamine in water, pH 7.5): Methanol: Acetonitrile (75:25:05 v/v/v) rasayanjournal.co.inresearchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV, Conductivity, ELSD, or RI rasayanjournal.co.inresearchgate.net |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for analyzing highly polar compounds like this compound. chromatographyonline.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. chromatographyonline.com This technique enhances the retention of polar analytes that are not well-retained in reversed-phase chromatography. waters.com For this compound, HILIC can provide superior retention and separation from polar impurities without the need for ion-pairing reagents, which can interfere with mass spectrometry detection. researchgate.net The retention mechanism in HILIC is a combination of hydrophilic interaction and anion-exchange, which can be adjusted by altering the mobile phase composition. nacalai.com
Integration with Mass Spectrometry (e.g., LC-MS/MS)
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for quantifying this compound, especially in complex biological matrices. researchgate.net This technique leverages the separation capabilities of LC with the precise mass analysis of MS/MS. creative-proteomics.com After chromatographic separation, the analyte is ionized, commonly with electrospray ionization (ESI), and the resulting ions are fragmented. mdpi.com Monitoring specific fragment ions allows for highly certain identification and quantification. LC-MS/MS is particularly useful for detecting trace amounts of piridronate and confirming the identities of related substances and degradation products. scienceopen.com
Spectroscopic and Spectrofluorimetric Quantification Methodologies
Spectroscopic and spectrofluorimetric methods serve as valuable alternatives or complements to chromatography for the quantification of this compound. UV-Visible spectrophotometry can be used to determine piridronate in bulk form and simple formulations by measuring the UV absorbance of its pyridine ring. scirp.org
Spectrofluorimetry offers a highly sensitive method for quantification. Some bisphosphonates form fluorescent complexes with metal ions or can be derivatized to introduce a fluorescent tag. For example, a spectrofluorimetric method for alendronate sodium, another bisphosphonate, was developed by derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with its primary amino group to create a fluorescent product. nih.gov A similar approach could be applicable to this compound. The use of micellar systems, such as sodium dodecyl sulphate, can further enhance the fluorescence intensity of the analyte. nih.gov
Advanced Detection Modalities (e.g., Conductivity, Evaporative Light Scattering, Refractive Index Detection)
While UV detection is common in HPLC analysis of this compound, its sensitivity can be limited by the compound's weak chromophore. rasayanjournal.co.in Therefore, more advanced detection methods are often required.
Conductivity Detection: As an ionic compound, this compound can be detected using a conductivity detector, particularly with ion chromatography. This detector measures changes in the electrical conductivity of the mobile phase as the analyte elutes. rasayanjournal.co.in
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the analyte's optical properties. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. rasayanjournal.co.in
Refractive Index (RI) Detection: RI detection is another universal method that measures changes in the refractive index of the mobile phase. While typically less sensitive than ELSD, it is useful for quantifying high-concentration samples of this compound. rasayanjournal.co.in
A study comparing these detectors for the analysis of pamidronate sodium found that the conductivity detector provided the lowest limit of detection and limit of quantitation compared to ELSD and RI detectors. rasayanjournal.co.in
Rigorous Method Validation for Research Accuracy and Reproducibility
To ensure the reliability and accuracy of analytical results, any method for the analysis of this compound must be rigorously validated. scielo.br Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The key validation parameters, in accordance with guidelines like those from the International Conference on Harmonization (ICH), include:
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products. scirp.org
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range. gsconlinepress.com
Range: The concentration interval over which the method is precise, accurate, and linear. scielo.br
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. researchgate.net
Precision: The degree of agreement among repeated measurements of a homogeneous sample, including repeatability and intermediate precision. researchgate.net
Limit of Detection (LOD): The lowest concentration of an analyte that can be detected, though not necessarily quantified with accuracy. researchgate.net
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net
Robustness: The method's ability to remain unaffected by small, deliberate changes in its parameters. rasayanjournal.co.in
The validation of an analytical method for sodium alendronate in a pharmaceutical product underscores the importance of these parameters in ensuring dependable results. scielo.org.mx
Optimized Sample Preparation and Extraction Techniques for Complex Biological Matrices (Non-Clinical)
A thorough review of scientific literature and public databases indicates a notable scarcity of detailed, validated methods specifically for the sample preparation and extraction of this compound from non-clinical complex biological matrices. While the analytical chemistry of other bisphosphonates such as alendronate and pamidronate is more extensively documented, specific protocols for this compound remain largely proprietary or unpublished.
The analysis of bisphosphonates, as a class of compounds, presents inherent challenges due to their high polarity, low volatility, and strong chelating properties with divalent cations like calcium. These characteristics complicate their extraction from complex biological samples such as plasma, urine, and bone tissue, which are rich in interfering substances.
In the absence of specific data for this compound, the methodologies developed for structurally similar bisphosphonates in non-clinical studies can provide a foundational understanding of potential approaches. These generally involve multi-step procedures to isolate the analyte from the matrix and remove interferences prior to instrumental analysis. Common strategies include co-precipitation, solid-phase extraction (SPE), and derivatization.
For instance, methods for other bisphosphonates in bone samples, a key matrix for non-clinical pharmacological studies, have utilized acid extraction to release the drug from the bone matrix. This is often followed by a co-precipitation step. In this technique, the bisphosphonate is co-precipitated with endogenous phosphates by adding calcium chloride and adjusting the pH. The resulting pellet, containing the analyte, is then isolated by centrifugation, washed, and redissolved. Further cleanup using ion-exchange chromatography may be employed to remove remaining interfering ions.
For liquid matrices like plasma and urine, protein precipitation is a common initial step to remove high-molecular-weight substances. This can be followed by solid-phase extraction for further cleanup and concentration of the analyte. The choice of SPE sorbent is critical and often involves anion-exchange or mixed-mode functionalities to effectively retain the polar, negatively charged bisphosphonate.
It is critical to reiterate that the following data tables are illustrative, based on published methods for other bisphosphonates, and are intended to provide a conceptual framework for the type of techniques that could potentially be adapted for this compound analysis in non-clinical settings. No specific recovery data or optimized parameters for this compound have been found in the public domain.
Illustrative Sample Preparation Techniques for Bisphosphonates in Non-Clinical Matrices (Based on Related Compounds)
| Parameter | Bone Matrix Example (based on Pamidronate methods) |
| Matrix Type | Animal Bone (e.g., rat, dog) |
| Initial Preparation | Pulverization of bone tissue |
| Extraction Step | Extraction with dilute hydrochloric acid |
| Cleanup Step 1 | Co-precipitation with calcium phosphate (B84403) |
| Cleanup Step 2 | Removal of excess calcium with EDTA |
| Cleanup Step 3 | Anion-exchange solid-phase extraction |
| Final Step | Derivatization for detection (e.g., with a fluorescent tag) |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
Illustrative Extraction Parameters for Bisphosphonates in Liquid Biological Samples (Based on Related Compounds)
| Parameter | Plasma/Urine Example (based on Alendronate methods) |
| Matrix Type | Animal Plasma or Urine |
| Initial Preparation | Protein precipitation (for plasma) |
| Extraction Technique | Solid-Phase Extraction (SPE) |
| SPE Sorbent Type | Anion-Exchange or Mixed-Mode Cation Exchange |
| Elution Solvent | High ionic strength buffer or pH-adjusted solvent |
| Post-Extraction Step | Derivatization or direct injection if using LC-MS/MS |
| Analytical Technique | Ion-Pair Chromatography or HILIC with Mass Spectrometric Detection |
The development and validation of a specific and robust analytical method for this compound in various non-clinical biological matrices would be a prerequisite for conducting pharmacokinetic, toxicokinetic, and metabolism studies. Such a method would need to be optimized to ensure adequate recovery, sensitivity, selectivity, and reproducibility, addressing the specific physicochemical properties of this compound.
Theoretical and Computational Studies of Piridronate Sodium
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For piridronate, these studies have focused on its interaction with its primary molecular target, farnesyl pyrophosphate synthase (FPPS). nih.govacs.org
Piridronate, like other N-BPs, is an inhibitor of human farnesyl pyrophosphate synthase. nih.gov Computational docking studies, often performed in conjunction with analyses of closely related pyridinyl bisphosphonates like risedronate, have provided significant insights into the binding mechanism. These studies reveal that N-BPs act as analogues of the natural substrate, geranyl pyrophosphate (GPP), competing for its binding site. pnas.org
The binding of pyridinyl bisphosphonates is characterized by a set of specific interactions with amino acid residues within the FPPS active site. The protonated nitrogen atom in the pyridine (B92270) ring is crucial for high-potency inhibition. nih.gov Docking models indicate that this protonated nitrogen forms a key hydrogen bond with the side chain of Threonine 201 (Thr201) and the main chain carbonyl of Lysine 200 (Lys200). nih.gov The phosphonate (B1237965) groups of the molecule chelate three magnesium ions (Mg²⁺), which are essential for anchoring the ligand in the active site and interacting with the aspartate-rich motifs of the enzyme. illinois.edu The pyridine ring itself settles into a hydrophobic pocket, further stabilizing the complex. illinois.edu
| Interacting FPPS Residue | Type of Interaction with Pyridinyl Bisphosphonate | Reference |
| Threonine 201 (Thr201) | Hydrogen bond with protonated pyridine nitrogen | nih.gov |
| Lysine 200 (Lys200) | Hydrogen bond (main chain) with protonated pyridine nitrogen | nih.gov |
| Aspartate-rich motifs | Ionic interaction via Mg²⁺ ions with phosphonate groups | illinois.edu |
| Hydrophobic Pocket Residues | Van der Waals forces with pyridine ring | illinois.edu |
This table summarizes key interactions identified through computational modeling of pyridinyl bisphosphonates with the FPPS active site.
Quantum Chemical Calculations for Molecular Conformation and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules like piridronate. These methods provide a fundamental understanding of the molecule's properties that govern its biological activity.
Studies on bisphosphonates have utilized quantum mechanics to predict spectroscopic properties, such as ³¹P Nuclear Magnetic Resonance (NMR) shifts, with high accuracy. illinois.edu This allows for the validation of computational models against experimental data. Furthermore, these calculations are used to determine the most stable three-dimensional conformation of the molecule and the charge distribution across its atoms. For N-BPs, quantum calculations confirm that the nitrogen in the heterocyclic ring is a key site for protonation, a feature essential for its potent inhibitory activity against FPPS. nih.govillinois.edu The results from these calculations, such as optimized molecular geometries, can be used as inputs for more accurate molecular docking simulations. illinois.edu
Molecular Dynamics Simulations to Explore Dynamic Interactions
While specific molecular dynamics (MD) simulation studies focusing exclusively on piridronate are not widely documented in publicly available literature, this computational technique is a standard tool for exploring the dynamic nature of ligand-protein interactions. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the drug-target complex. researchgate.net
Predictive Modeling for Biological Activity and Bone Binding Affinity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of compounds with their biological activity. For bisphosphonates, QSAR models have been developed to understand the features that determine FPPS inhibition and bone binding affinity.
The development of novel pyridinium-1-yl bisphosphonates has been guided by QSAR and pharmacophore modeling studies. uiowa.edu These models have confirmed that a key determinant of FPPS inhibitory potency is the presence of a nitrogen-containing heterocycle. The position and electronic properties of the nitrogen atom significantly influence the binding affinity. For instance, the electron-withdrawing nature of substituents on the pyridine ring can modulate the positive charge on the ring, affecting interaction strength. uiowa.edu
Bone binding affinity is primarily governed by the P-C-P backbone, which has a high affinity for hydroxyapatite (B223615), the mineral component of bone. However, the R1 side chain also influences this property. Structural modifications, such as the presence or absence of a hydroxyl group at the R1 position (a key difference between risedronate and its analog piridronate, also known as NE-97221), can impact bone mineral binding affinity.
| Compound | Class | Key Structural Feature | Relative FPPS Inhibition | Reference |
| Piridronate (NE-97221) | Pyridinyl Bisphosphonate | Pyridine ring, no R1-hydroxyl | Potent | researchgate.netresearchgate.net |
| Risedronate | Pyridinyl Bisphosphonate | Pyridine ring, R1-hydroxyl | Potent | nih.govuiowa.edu |
| Alendronate | Primary Amino Bisphosphonate | Alkyl chain with primary amine | Potent | nih.govuiowa.edu |
| Pamidronate | Primary Amino Bisphosphonate | Alkyl chain with primary amine | Potent | uiowa.edu |
This table provides a comparative overview of piridronate and other nitrogen-containing bisphosphonates, highlighting structural features relevant to predictive modeling.
Future Directions and Emerging Research Avenues for Piridronate Sodium
Elucidating Novel or Unexplored Mechanistic Pathways
The primary mechanism of action for first-generation bisphosphonates like piridronate involves their metabolism by osteoclasts into non-hydrolyzable ATP analogs. indonesianjournalofcancer.or.id This process disrupts cellular energy metabolism and induces apoptosis in osteoclasts, thereby inhibiting bone resorption. indonesianjournalofcancer.or.id However, the full spectrum of piridronate's molecular interactions remains an area of active investigation.
Future research will likely focus on identifying additional intracellular targets of the ATP analogs formed from piridronate. It is plausible that these molecules could interfere with other ATP-dependent enzymes and signaling pathways within osteoclasts and potentially other cell types. nih.gov Advanced proteomics and metabolomics approaches could be employed to screen for novel protein binding partners and to map the downstream consequences of piridronate-derived ATP analog accumulation.
Furthermore, there is an opportunity to explore the effects of piridronate on other cellular processes that are critical for bone homeostasis. For instance, its influence on osteoclast differentiation, cytoskeletal organization, and vesicular trafficking warrants deeper investigation. frontiersin.org Research in this area could reveal previously unknown regulatory nodes in bone cell biology.
Development of Advanced Delivery Systems for Research and Preclinical Targeting
A significant limitation of bisphosphonates is their low oral bioavailability. researchgate.net The development of advanced delivery systems for piridronate could enhance its utility in research settings and provide platforms for preclinical studies. nih.govresearchgate.net
Targeted Delivery Approaches (e.g., Liposomal Encapsulation in Research)
Liposomes, which are vesicles composed of lipid bilayers, offer a versatile platform for drug delivery. nih.govdovepress.com Encapsulating piridronate within liposomes could improve its stability and allow for targeted delivery to specific cell types or tissues in a research context. nih.govnih.gov For example, liposomes can be engineered with surface ligands that bind to receptors specifically expressed on osteoclasts or other target cells. altogenlabs.com This targeted approach would enable researchers to study the effects of piridronate with greater precision and potentially at lower concentrations, minimizing off-target effects. nih.gov
Liposomal formulations can be tailored to control the release of the encapsulated drug. nih.gov Stimuli-responsive liposomes, for instance, can be designed to release their contents in response to specific physiological cues, such as changes in pH or temperature at a site of interest. nih.gov This would allow for spatiotemporal control over piridronate delivery in preclinical models.
Integration of Nanotechnology for Enhanced Preclinical Efficacy
Nanotechnology offers a broad range of tools to enhance drug delivery. nih.govconsensus.app Polymeric nanoparticles, for example, can be formulated to encapsulate piridronate, protecting it from degradation and facilitating its transport across biological barriers. nih.govdovepress.com The surface of these nanoparticles can be modified to improve their biocompatibility and to attach targeting moieties for site-specific delivery. mdpi.com
The use of nanotechnology can also enable the co-delivery of piridronate with other therapeutic or imaging agents. mdpi.com This could be particularly useful in preclinical cancer research, where piridronate could be combined with a chemotherapeutic agent to target bone metastases. The integration of nanotechnology holds the promise of developing more effective and targeted research tools based on piridronate. nih.gov
Comparative Research with Next-Generation Bisphosphonates and Bone-Active Agents
Piridronate serves as a valuable comparator in studies evaluating the efficacy and mechanisms of newer bisphosphonates and other bone-active agents. As a first-generation, non-nitrogen-containing bisphosphonate, its distinct mechanism of action provides a useful baseline for understanding the contributions of the nitrogen-containing side chains found in more potent drugs like alendronate, risedronate, and zoledronic acid. dovepress.comeuropa.eunih.gov
Comparative studies can elucidate the relative importance of different molecular pathways inhibited by various bisphosphonates. For instance, directly comparing the effects of piridronate (which forms cytotoxic ATP analogs) with a nitrogen-containing bisphosphonate (which inhibits farnesyl pyrophosphate synthase) on osteoclast function can provide insights into the distinct and overlapping mechanisms of these drug classes. nih.govnih.gov
Furthermore, comparing piridronate to newer classes of bone-active agents, such as anabolic agents, can help to delineate the specific roles of bone resorption and bone formation in various skeletal diseases. e-neurospine.org These studies contribute to a more nuanced understanding of bone biology and can inform the development of more targeted therapeutic strategies.
| Drug Class | Example Agents | Primary Mechanism of Action |
| First-Generation Bisphosphonates | Piridronate, Etidronate, Clodronate | Formation of cytotoxic ATP analogs in osteoclasts indonesianjournalofcancer.or.id |
| Nitrogen-Containing Bisphosphonates | Alendronate, Risedronate, Zoledronic Acid | Inhibition of farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway europa.eunih.gov |
| Anabolic Agents | Teriparatide, Romosozumab | Stimulation of bone formation e-neurospine.org |
Contribution to Fundamental Understanding of Bone Remodeling Processes
Bone remodeling is a complex process involving the coordinated actions of osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells). nih.govlibretexts.org Piridronate, by selectively targeting osteoclasts, provides a tool to dissect the intricate signaling pathways that govern this process. By inhibiting bone resorption, researchers can study the downstream effects on osteoblast activity and the coupling of bone formation to resorption. nih.govnih.gov
Studies using piridronate can help to elucidate the roles of various signaling molecules and pathways in bone remodeling. For example, by observing the changes in the bone microenvironment following piridronate administration, researchers can gain insights into the communication between osteoclasts, osteoblasts, and osteocytes. mdpi.com This fundamental knowledge is crucial for understanding the pathophysiology of bone diseases and for identifying new therapeutic targets.
Investigation of Broader Cellular and Molecular Effects in Non-Skeletal Tissues (Academic Context)
While the primary effects of bisphosphonates are on bone tissue due to their high affinity for hydroxyapatite (B223615), there is growing interest in their potential effects on other tissues in an academic research context. mdpi.com The cellular machinery targeted by piridronate, particularly ATP-dependent processes, is ubiquitous. frontiersin.org Therefore, it is conceivable that piridronate could have effects on non-skeletal cells if delivered appropriately.
Research in this area might explore the effects of piridronate on immune cells, cancer cells, or endothelial cells. frontiersin.org For instance, studies could investigate whether piridronate influences inflammatory signaling pathways or angiogenesis. These investigations, while not for therapeutic application, could uncover novel biological activities of bisphosphonates and contribute to a broader understanding of their cellular and molecular effects. frontiersin.org It is important to note that mesenchymal stem cells from non-skeletal tissues have been shown to have different properties and may not possess the same bone-forming potential as those from skeletal tissues. frontiersin.org
Q & A
Q. What is the primary mechanism of action of Piridronate Sodium in bone metabolism, and how can researchers validate its selectivity in preclinical models?
this compound, a bisphosphonate, inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue and inducing osteoclast apoptosis. To validate its selectivity, researchers should employ in vitro osteoclast differentiation assays (e.g., RANKL-induced osteoclastogenesis) paired with cytotoxicity assays on osteoblasts. Histomorphometric analysis of bone resorption pits in bone slices can confirm functional inhibition .
Q. What standardized experimental models are recommended for studying this compound’s efficacy in osteopenia/osteoporosis syndromes?
Use transgenic murine models (e.g., ovariectomized rats for postmenopausal osteoporosis) or clinical populations with thalassemia-associated osteopenia. Key endpoints include trabecular bone volume fraction (BV/TV) via micro-CT, serum biomarkers (e.g., CTX-1 for bone resorption), and dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD). Longitudinal studies should incorporate placebo-controlled designs to isolate drug effects .
Q. Which clinical populations are prioritized in this compound research, and what inclusion/exclusion criteria are methodologically robust?
Populations with β-thalassemia major or transfusion-dependent anemia are well-studied due to high osteopenia prevalence. Inclusion criteria should specify baseline BMD Z-scores ≤ -2.0, exclusion of concurrent bisphosphonate use, and stratification by age, sex, and iron overload severity to control confounding variables .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies, particularly regarding dose-response variability?
Conduct meta-analyses stratified by administration routes (IV vs. oral) and patient subgroups (e.g., renal impairment vs. normal function). Utilize population pharmacokinetic (PopPK) modeling to identify covariates (e.g., glomerular filtration rate, serum albumin) influencing drug exposure. Cross-validate findings with in silico simulations (e.g., Monte Carlo methods) .
Q. What methodological considerations are critical when designing longitudinal studies on this compound’s long-term skeletal effects?
Address attrition bias through pre-planned interim analyses and adaptive trial designs. Use mixed-effects models to handle missing data and include secondary endpoints like fracture incidence and vertebral height loss. Incorporate bone turnover markers (e.g., P1NP, TRAP5b) to assess dynamic changes .
Q. How should bone density assessment protocols be optimized to account for this compound’s unique pharmacodynamics in heterogeneous cohorts?
Combine DXA with high-resolution peripheral quantitative CT (HR-pQCT) to capture trabecular microarchitecture changes. Standardize scan timing relative to drug administration cycles to avoid transient BMD fluctuations. Use least significant change (LSC) thresholds to differentiate true treatment effects from measurement error .
Methodological Guidelines
- For contradictory data : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine research questions and isolate variables .
- For longitudinal studies : Pre-register protocols on platforms like ClinicalTrials.gov to enhance reproducibility and reduce reporting bias .
- For bone imaging : Adopt ISCD (International Society for Clinical Densitometry) guidelines for DXA calibration and analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
